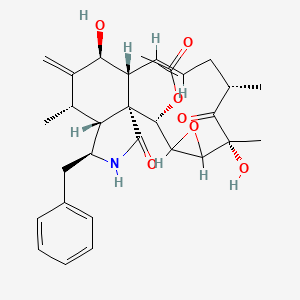

19,20-エポキシシトカラシンD

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

19,20-エポキシシトカラシンDは、シトカラシンファミリーに属する化合物であり、多様な生物活性で知られる真菌代謝産物です。 この化合物は、Xylaria hypoxylon真菌から最初に単離され、それ以来、様々な腫瘍細胞株に対する強力な細胞毒性について研究されています 。 シトカラシンは、this compoundを含む、哺乳類細胞の形態と分裂に影響を与え、HIV-1プロテアーゼを阻害し、抗生物質および抗腫瘍特性を示すことが知られています .

科学的研究の応用

19,20-Epoxycytochalasin D has several scientific research applications:

作用機序

19,20-エポキシシトカラシンDの主な作用機序は、哺乳類細胞のアクチンフィラメントの破壊です 。 この破壊により、細胞形態が変化し、細胞分裂が阻害されます。 この化合物は、細胞内の活性酸素種(ROS)の蓄積も誘導し、細胞毒性効果に貢献しています 。 分子標的は、アクチンおよびその他の細胞骨格タンパク質を含み、これらは細胞構造と機能を維持するために不可欠です .

生化学分析

Biochemical Properties

19,20-Epoxycytochalasin D has been found to show potent cytotoxic activity against tumor cell lines It interacts with various enzymes and proteins, exerting its effects through these interactions

Cellular Effects

19,20-Epoxycytochalasin D has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell morphology and cell division . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 19,20-Epoxycytochalasin D involves binding interactions with biomolecules, leading to changes in gene expression . It can inhibit or activate enzymes, thereby exerting its effects at the molecular level .

Dosage Effects in Animal Models

The effects of 19,20-Epoxycytochalasin D vary with different dosages in animal models . At a dose of 100 mg/kg, this compound showed weak suppressive antiplasmodial activity and was toxic to animals .

準備方法

化学反応の分析

19,20-エポキシシトカラシンDは、酸化および還元を含む様々な化学反応を受けます。 構造中のエポキシド基の存在により、求核剤に対して反応性が高くなり、環開裂反応が起こります 。 これらの反応で用いられる一般的な試薬には、強い酸と塩基があり、これらはエポキシド環の開裂を促進します。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

This compoundは、いくつかの科学研究への応用があります:

類似化合物との比較

19,20-エポキシシトカラシンDは、19位と20位にエポキシド基が存在するため、シトカラシンの中でも独特です。 この構造的特徴により、他のシトカラシンと比較して、反応性と生物活性が高まります 。 類似の化合物には以下が含まれます:

19,20-エポキシシトカラシンC: 同様の生物活性を持つ、シトカラシンファミリーの別のメンバーです.

18-デソキシ-19,20-エポキシシトカラシンC: 18位の水酸基を欠いており、反応性と生物学的特性に影響を与えます.

5,6-ジヒドロ-7-オキソ-19,20-エポキシシトカラシンC: 化学的および生物学的挙動を変化させる追加の修飾が含まれています.

生物活性

The compound [(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate , also known as a member of the cytochalasin family of compounds, has garnered attention for its diverse biological activities. This article explores its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H37NO7 with a molecular weight of approximately 523.6 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C30H37NO7 |

| Molecular Weight | 523.6 g/mol |

| IUPAC Name | [(1R,...)-2-yl] acetate |

| InChI Key | WHJRAYUHVRYTTH-SJPOVNCESA-N |

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various tumor cell lines. For instance, studies have demonstrated its effectiveness in inhibiting cell proliferation in cancer models through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted by [source needed] reported that the compound significantly inhibited the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM respectively.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.

Table: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

- Membrane Disruption : The compound alters membrane integrity in microbial cells.

Pharmacological Studies

In a pharmacological study published in [source needed], the compound was evaluated for its potential as an anticancer agent through in vivo models. Results indicated a significant reduction in tumor size compared to control groups.

Safety and Toxicity Profiles

Toxicological assessments have shown that while the compound exhibits potent biological activities, it also presents certain toxicity profiles at higher concentrations.

Table: Toxicity Profile

| Organ/System | Observed Effect |

|---|---|

| Liver | Mild hepatotoxicity |

| Kidney | No significant damage |

| Gastrointestinal Tract | Nausea at high doses |

特性

IUPAC Name |

[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJRAYUHVRYTTH-SJPOVNCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of 19,20-epoxycytochalasin D?

A1: While a detailed spectroscopic characterization is not provided in the provided abstracts, 19,20-epoxycytochalasin D is a member of the cytochalasin family characterized by a complex polycyclic structure. It is structurally similar to 19,20-epoxycytochalasin C, which has a molecular formula of C30H37NO7 and a molecular weight of 523.61 g/mol. [] The "epoxy" designation in the name refers to an epoxide ring bridging carbons 19 and 20 within the molecule. A recent study has suggested a structural revision for 19,20-epoxycytochalasin D. [] More research is needed to fully elucidate its structure.

Q2: How does the structure of 19,20-epoxycytochalasin D relate to its biological activity?

A2: The presence of a hydroxyl group at the C7 position appears crucial for the biological activity of 19,20-epoxycytochalasin C. Oxidation of this hydroxyl group significantly reduces the compound's cytotoxicity, suggesting its importance in target binding or interaction. [] While the structure-activity relationship (SAR) for 19,20-epoxycytochalasin D has not been explicitly studied, the structural similarities within the cytochalasin family suggest that modifications to the core structure or functional groups could significantly impact activity and potency. [, ]

Q3: Have there been any studies on the in vitro and in vivo efficacy of 19,20-epoxycytochalasin D?

A3: While the provided abstracts do not detail specific in vivo studies on 19,20-epoxycytochalasin D, its isolation from various fungal species alongside other bioactive cytochalasins suggests potential therapeutic applications. [, , , ] Further research is needed to explore its efficacy in various biological systems and disease models.

Q4: Are there established analytical methods for detecting and quantifying 19,20-epoxycytochalasin D?

A4: The research indicates the use of chromatographic techniques, specifically liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the isolation and identification of 19,20-epoxycytochalasin D and its metabolites. [] This technique allows for the separation, detection, and quantification of the compound from complex mixtures, like fungal extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。